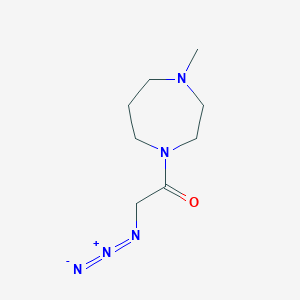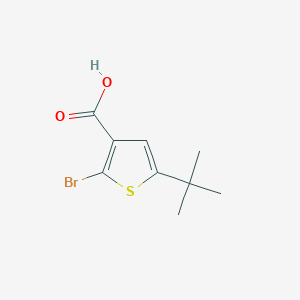
2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid
概要
説明
Thiophene-based compounds are a class of heterocyclic compounds that contain a five-membered ring made up of four carbon atoms and one sulfur atom . They are essential in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds typically includes a five-membered ring with one sulfur atom . The exact structure of “2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can vary widely. For example, 2-Bromo-3-thiophenecarboxylic acid is a solid with a melting point of 178-182 °C .科学的研究の応用
Synthesis of Novel Organic Compounds
- The regioselective C3-alkenylation of thiophene-2-carboxylic acids, including brominated thiophenecarboxylic acids, has been effectively achieved via rhodium/silver-catalyzed oxidative coupling with alkenes, showcasing the versatility of these compounds in constructing complex organic frameworks (Iitsuka et al., 2013).
- A study on the palladium-catalyzed direct regiospecific arylation at C5 of thiophenes bearing SO2R substituents at C3 highlights the strategic functionalization of thiophene derivatives for further synthetic applications, demonstrating the utility of these compounds in organic synthesis (Bheeter et al., 2013).
Pharmacological and Biological Applications
- Research into thiophene derivatives has shown significant interest due to their biological activities. A study synthesized novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, indicating their potential as antibacterial and antifungal agents, underscoring the relevance of thiophene derivatives in developing new therapeutic agents (Mabkhot et al., 2017).
- Another study focused on the selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction, examining the pharmacological aspects of the synthesized thiophene derivatives, such as their haemolytic, biofilm inhibition, and anti-thrombolytic activities. This indicates the potential medicinal applications of these compounds (Ikram et al., 2015).
Material Science and Catalysis
- Thiophene-based derivatives have also been synthesized for material science applications, such as in the synthesis of well-defined head-to-tail-type oligothiophenes by regioselective deprotonation of 3-substituted thiophenes. These compounds have potential uses in photovoltaic cells and as organic semiconductors, highlighting the broad applicability of thiophene derivatives in material science (Tanaka et al., 2011).
作用機序
Safety and Hazards
Safety and hazards associated with thiophene-based compounds can vary widely depending on their specific structure. For example, 2-Bromo-3-thiophenecarboxylic acid has hazard statements H302, H317, and H319, indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .
将来の方向性
特性
IUPAC Name |
2-bromo-5-tert-butylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-9(2,3)6-4-5(8(11)12)7(10)13-6/h4H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCKTAHIVXNJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1475165.png)
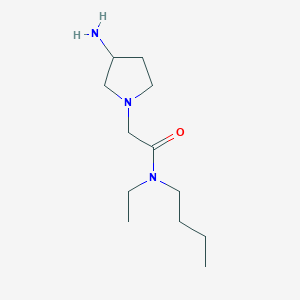
![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)

![(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1475172.png)
![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)
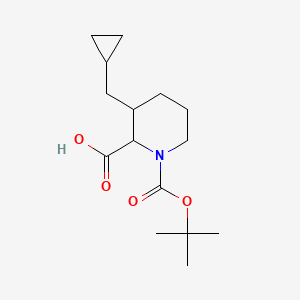
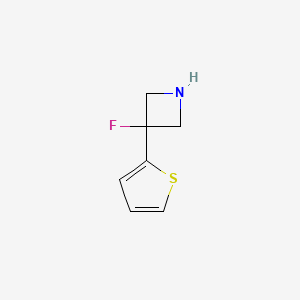
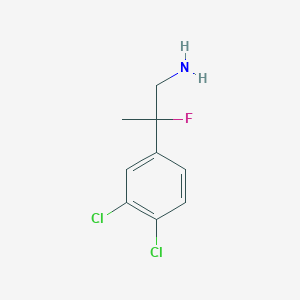
![2-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475180.png)
![(2E)-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1475181.png)


